(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate (PDBP) is an organophosphate compound that has been used in scientific research for over two decades. It is a synthetic compound, synthesized from the reaction of dimethylphenylboronic acid and 3,3'-bis(3,5-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. PDBP has been studied for its various applications in scientific research, including its biochemical and physiological effects, and its advantages and limitations for use in lab experiments.
Scientific research applications
Overview of (S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
This compound is a chiral phosphoric acid derivative, primarily used as a catalyst in organic synthesis. Its significance lies in its ability to induce enantioselectivity in various chemical reactions. Enantioselective catalysis is crucial in synthesizing compounds with specific configurations, which is essential in fields like pharmaceuticals and materials science.
Applications in Organic Synthesis
One of the primary applications of this compound is in the field of organic synthesis, particularly in asymmetric reactions. These reactions are vital for producing enantiomerically pure substances, which have different biological activities in pharmaceutical applications. For instance, the compound can be used in the synthesis of complex molecules that require precise chiral environments.
Role in Asymmetric Synthesis
The compound's unique chiral environment enables it to catalyze reactions that produce one enantiomer preferentially over the other. This is particularly important in the pharmaceutical industry, where the efficacy and safety of a drug can depend on its chirality. By using this compound as a catalyst, researchers can achieve higher selectivity and yield in producing desired enantiomers.
Research in Green Chemistry
In the context of green chemistry, this compound has been explored for its potential to catalyze reactions under environmentally benign conditions. Its ability to function effectively at mild conditions and potentially reduce the need for harmful solvents or reagents aligns with the principles of sustainable chemistry.
For more information on the applications of this compound in scientific research, it would be beneficial to consult specific scientific literature or databases that focus on chemistry and pharmaceutical sciences.
properties
IUPAC Name |
10,16-bis(3,5-dimethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29O4P/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33-34-30-12-8-6-10-26(30)20-32(28-17-23(3)14-24(4)18-28)36(34)40-41(37,38)39-35(31)33/h5-20H,1-4H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMYOMFPZOCLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111165 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
CAS RN |
1170736-59-0 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170736-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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